molecular formula C9H13NO2S B042842 Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS No. 4815-24-1

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B042842
CAS No.: 4815-24-1
M. Wt: 199.27 g/mol
InChI Key: JYSDXODDWAQWJR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by a thiophene ring substituted with amino, ethyl ester, and methyl groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of butan-2-one, ethyl 2-cyanoacetate, and sulfur in ethanol, followed by the addition of diethyl amine . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

  • Ethyl 2-amino-5-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-isopropylthiophene-3-carboxylate
  • Diethyl 2-aminothiophene-3,4-dicarboxylate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications.

Properties

IUPAC Name

ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5(2)6(3)13-8(7)10/h4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSDXODDWAQWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197437
Record name Ethyl 2-amino-4,5-dimethyl3-thenoate
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-24-1
Record name Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
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Record name Ethyl 2-amino-4,5-dimethyl3-thenoate
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Record name Ethyl 2-amino-4,5-dimethyl3-thenoate
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Record name Ethyl 2-amino-4,5-dimethyl3-thenoate
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Record name ETHYL 2-AMINO-4,5-DIMETHYL3-THENOATE
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